4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Description
This compound (CAS: 865162-39-6, molecular formula: C₂₄H₂₉N₃O₅S₂, molecular weight: 503.63 g/mol) features a benzamide core substituted with a 2,6-dimethylmorpholine sulfonyl group at the 4-position and a 1-methylbenzo[e][1,3]benzothiazol-2-ylidene moiety at the N-position . Its synthesis likely involves coupling reactions between sulfonylbenzoyl derivatives and benzothiazole precursors, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-16-14-28(15-17(2)32-16)34(30,31)20-11-8-19(9-12-20)24(29)26-25-27(3)23-21-7-5-4-6-18(21)10-13-22(23)33-25/h4-13,16-17H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXISAOTWZUXPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on the biological activity of this compound, providing insights into its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of 495.61 g/mol. It features a sulfonamide group linked to a benzothiazole moiety, which is known for its diverse biological properties.
Research indicates that benzothiazole derivatives, including this compound, may exert their biological effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have been reported to affect signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This dual action—targeting both cancer cells and inflammatory pathways—positions it as a potential candidate for combination therapies in cancer treatment .
Biological Activity Assessment
The biological activity of this compound has been evaluated through various assays:
Case Studies
A study focusing on benzothiazole derivatives revealed that compound B7 (closely related to the target compound) exhibited potent anti-cancer properties across several human cancer cell lines. The study highlighted its ability to significantly inhibit cell proliferation while promoting apoptosis through the modulation of key signaling pathways. This suggests that similar compounds may share these beneficial properties .
Scientific Research Applications
Research has indicated that sulfonamide derivatives can exhibit significant biological activities due to their ability to interact with various biological targets. The specific compound has been explored for its effects on:
- Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. Studies have demonstrated that derivatives with sulfonamide groups can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation.
- Anticancer Activity : The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Sulfonamides have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that such compounds can target specific enzymes or receptors involved in cancer cell metabolism.
Case Studies and Research Findings
Several studies have investigated the applications of related compounds, providing insights into the potential efficacy of 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide :
-
Antimicrobial Studies :
- A study evaluated various sulfonamide derivatives against microbial strains, revealing minimum inhibitory concentrations (MICs) that suggest strong antibacterial properties. For instance, compounds with similar structures showed MIC values as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, indicating potent antimicrobial activity .
- Anticancer Evaluations :
Comparative Data Table
The following table summarizes key findings from studies involving similar compounds:
| Compound | Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|---|
| N1 | Antibacterial | MIC = 1.27 µM | |
| N18 | Anticancer | IC50 = 4.53 µM | |
| N9 | Anticancer | IC50 = 5.85 µM | |
| N22 | Antibacterial | MIC = 1.30 µM |
Mechanistic Insights
The mechanisms through which the compound exerts its effects may include:
- Inhibition of Enzymatic Activity : By mimicking substrates or cofactors, sulfonamides can inhibit key enzymes in metabolic pathways.
- Induction of Apoptosis : Certain structural features may facilitate interactions with apoptotic pathways, leading to programmed cell death in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Benzothiazole vs. In contrast, triazole-thiones (e.g., compounds [7–9] from ) feature a five-membered heterocycle with thione tautomerism, which may influence redox properties and metal chelation .
Substituent Variations in Benzothiazole Derivatives: BA92472 introduces a 6-methoxy and 3-propyl group on the benzothiazole ring, which may enhance lipophilicity and membrane permeability compared to the 1-methyl substitution in the target compound .
Comparison with Thiazolidinone Derivatives: The thiazolidinone dione moiety in introduces a conjugated enone system, which is absent in the target compound. This system is prone to nucleophilic attack, suggesting divergent reactivity profiles .
Spectral and Analytical Data
- IR Spectroscopy :
- NMR :
- The 1-methyl group on the benzothiazole in the target compound would resonate as a singlet near δ 2.5–3.0 ppm in ¹H-NMR, distinct from the propyl group (δ ~0.9–1.6 ppm) in BA92472 .
Q & A
Q. What are the recommended synthetic pathways for preparing 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide, and how can reaction yields be optimized?
The synthesis involves coupling sulfonyl morpholine derivatives with benzothiazole-based scaffolds. A two-step approach is typical:
Sulfonation : React 2,6-dimethylmorpholine with a sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) .
Amidation : Use carbodiimide coupling reagents (e.g., EDC/HOBt) to conjugate the sulfonyl-morpholine intermediate with the benzothiazole amine .
Optimization : Employ Design of Experiments (DoE) to assess variables (temperature, stoichiometry, solvent polarity). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield by controlling reaction parameters .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the morpholine and benzothiazole moieties .
- IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1660 cm⁻¹) groups. Discrepancies in tautomeric forms (e.g., thione vs. thiol) require comparative analysis with reference spectra .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; discrepancies due to adducts are addressed via ionization mode optimization (ESI vs. MALDI) .
Q. How can researchers design preliminary biological assays to evaluate this compound’s bioactivity?
- In vitro screens : Use enzyme-linked assays (e.g., kinase inhibition) or cell viability tests (MTT assay) targeting pathways relevant to the benzothiazole scaffold (e.g., anticancer or antimicrobial activity) .
- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only blanks to isolate compound-specific effects.
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data during structural refinement?
- Software tools : Use SHELXL for small-molecule refinement, leveraging constraints for disordered morpholine rings. For ambiguous electron density, employ twin refinement (TWIN/BASF commands) .
- Validation : Cross-check with Hirshfeld surface analysis to resolve packing inconsistencies and verify hydrogen-bonding networks .
Q. How can computational methods enhance understanding of the compound’s conformational stability and binding interactions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular interactions (e.g., sulfonyl-oxygen hydrogen bonding) .
- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases), guided by crystallographic data from related sulfonamide-morpholine complexes .
Q. What experimental approaches resolve tautomerism in the benzothiazole moiety during spectroscopic analysis?
Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?
- Co-solvent systems : Test aqueous-organic mixtures (e.g., PEG-400/water) using phase solubility diagrams .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways (e.g., sulfonyl hydrolysis) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
